![molecular formula C17H25N5O3SSi B12637807 Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]- is a complex heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for their multifarious biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrazine with various aldehydes or ketones, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis for the development of new materials and catalysts.
Biology: Serve as probes for studying biological processes and as potential therapeutic agents.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific functional groups and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and similar structural features.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Imidazo[1,2-a]pyrazine derivatives are unique due to their versatile reactivity and the ability to introduce various functional groups, making them valuable in drug development and material science .
Properties
Molecular Formula |
C17H25N5O3SSi |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
trimethyl-[2-[[4-(6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H25N5O3SSi/c1-13-10-22-15(9-18-16(22)17(20-13)26(2,23)24)14-8-19-21(11-14)12-25-6-7-27(3,4)5/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
GFDGUBWLQCCAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CN(N=C3)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
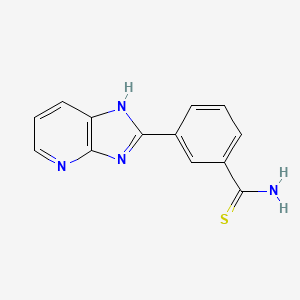
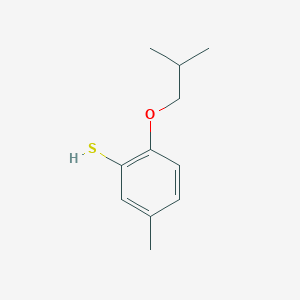

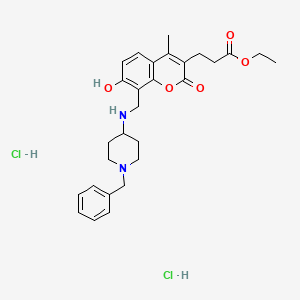
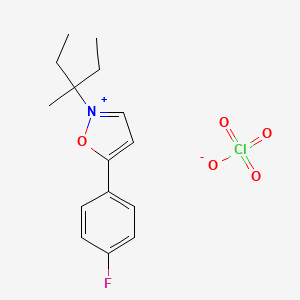
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)
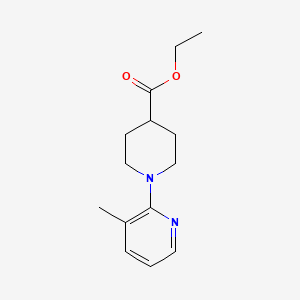
![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
